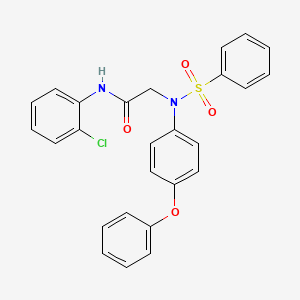
(2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine
Overview
Description
(2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an excellent candidate for studying the mechanism of action and biochemical and physiological effects in the laboratory.
Mechanism of Action
The mechanism of action of (2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine is not well understood. However, it is believed to act as a modulator of protein-protein interactions. The compound has been shown to bind to specific proteins and alter their function, leading to changes in cellular signaling pathways. These changes can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins that it interacts with. Some studies have shown that the compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its unique structure, which makes it an excellent candidate for studying protein-protein interactions. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Researchers must take appropriate safety precautions when handling the compound to avoid any adverse effects.
Future Directions
There are several future directions for research on (2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine. One potential direction is the development of new analogs with improved drug-like properties. Another direction is the study of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, researchers can investigate the compound's interactions with specific proteins to gain a better understanding of its mechanism of action. Finally, the compound's potential as a chemical probe for biological systems can be explored further.
Conclusion:
In conclusion, this compound is a complex molecule with a unique structure that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, protein-protein interactions, and the development of chemical probes make it an excellent candidate for studying the mechanism of action and biochemical and physiological effects in the laboratory. While the compound has advantages for lab experiments, researchers must take appropriate safety precautions due to its potential toxicity. There are several future directions for research on this compound, which can lead to new drug candidates and a better understanding of its mechanism of action.
Scientific Research Applications
(2-chloro-6-fluorobenzyl)(4-methoxy-3-biphenylyl)amine has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Researchers have synthesized analogs of this compound to study their potential as drug candidates for the treatment of various diseases such as cancer and neurological disorders. The compound has also been used in the study of protein-protein interactions and the development of new chemical probes for biological systems.
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxy-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO/c1-24-20-11-10-15(14-6-3-2-4-7-14)12-19(20)23-13-16-17(21)8-5-9-18(16)22/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTHFQGHTOOCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4656169.png)


![ethyl 4-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4656182.png)
![N-isobutyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4656188.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4656221.png)
![5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B4656226.png)

![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4656236.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4656247.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B4656256.png)
